Comprehensive Technical Guide on 4-(N-Methylanilino)benzoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on 4-(N-Methylanilino)benzoic Acid: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, 4-(N-methylanilino)benzoic acid (also cataloged as 4-(methyl(phenyl)amino)benzoic acid) serves as a highly versatile building block. Characterized by its dual functionality—a tertiary diarylamine and a reactive carboxylic acid—this compound is a critical intermediate in the synthesis of epigenetic modulators, specifically inhibitors targeting methyl modifying enzymes[1]. This whitepaper provides an in-depth technical analysis of its molecular architecture, physical properties, synthetic methodologies, and practical applications in drug development workflows.
Molecular Architecture and Physical Properties
The structural framework of 4-(N-methylanilino)benzoic acid represents a classic Donor- π -Acceptor (D- π -A) push-pull system.
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Electron Donor: The N -methylanilino group features a nitrogen lone pair that actively conjugates with the adjacent aromatic systems, acting as a strong electron-donating group (EDG).
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Electron Acceptor: The carboxylic acid moiety at the para position acts as an electron-withdrawing group (EWG) via resonance.
This electronic communication across the central phenyl ring lowers the HOMO-LUMO gap, imparting unique photophysical properties and influencing the nucleophilicity of the molecule during complex coupling reactions.
Quantitative Data Summary
Below is a consolidated table of the compound's verified physical and chemical properties[2],[3],[4]:
| Property | Value | Reference |
| IUPAC / Chemical Name | 4-(Methyl(phenyl)amino)benzoic acid | [4] |
| CAS Registry Number | 257616-37-8 | [2] |
| Molecular Formula | C14H13NO2 | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| SMILES String | CN(c1ccccc1)c1ccc(cc1)C(O)=O | [2] |
| InChI Key | MUYFCAZBZTUBOJ-UHFFFAOYSA-N | [3] |
| Purity Standard (Commercially) | ≥ 98% | [4] |
De Novo Synthesis Methodology
When commercial sourcing is not viable, de novo synthesis of the 4-(N-methylanilino) core is most efficiently achieved via a Buchwald-Hartwig Cross-Coupling reaction.
Protocol 1: Palladium-Catalyzed Amination
Objective: Synthesize the target compound from N -methylaniline and an alkyl 4-bromobenzoate.
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Causality of Reagents: We strategically couple the amine with an ester (e.g., ethyl 4-bromobenzoate) rather than the free 4-bromobenzoic acid. Free carboxylic acids severely poison palladium catalysts and neutralize the basic environment (e.g., Cs2CO3 or NaOtBu ) required for the catalytic cycle. By masking the acid, we preserve the basicity and maintain the turnover frequency of the Pd2(dba)3 catalyst. XPhos is selected as the ligand because its bulky, electron-rich dicyclohexylphosphine moiety accelerates the reductive elimination step—traditionally the bottleneck in forming sterically hindered tertiary amines.
Step-by-Step Workflow:
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Reagent Assembly: In an oven-dried Schlenk flask under argon, combine ethyl 4-bromobenzoate (1.0 eq), N -methylaniline (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).
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Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration.
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Thermal Activation: Heat the mixture to 100 °C and stir for 12 hours.
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Hydrolysis (Deprotection): Filter the mixture through Celite, concentrate, and dissolve the crude ester in a 3:1 THF/Water mixture. Add LiOH⋅H2O (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester into the target free acid.
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Isolation: Acidify with 1M HCl to pH 3, extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield 4-(N-methylanilino)benzoic acid.
Applications in Medicinal Chemistry: Epigenetic Modulators
In drug discovery, 4-(N-methylanilino)benzoic acid is prominently utilized to synthesize inhibitors for methyl modifying enzymes (such as histone methyltransferases like EZH2)[1]. The carboxylic acid acts as a versatile handle for amide coupling with complex pharmacophores.
Protocol 2: HATU-Mediated Amide Coupling
Objective: Conjugate 4-(N-methylanilino)benzoic acid with 2,2,6,6-tetramethylpiperidin-4-amine to form an active epigenetic modulator[1].
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Causality of Reagents: HATU is employed over traditional EDC/HOBt because the nitrogen atom in the pyridine ring of the resulting HOAt active ester exhibits a neighboring group effect. This intramolecular base catalysis dramatically accelerates the nucleophilic attack of sterically hindered amines while suppressing epimerization. DMF provides the high dielectric constant necessary to stabilize the polar transition states of the coupling reaction.
Step-by-Step Workflow:
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Substrate Dissolution: Dissolve 35.5 mg (0.156 mmol) of 4-(methyl(phenyl)amino)benzoic acid in 1.0 mL of anhydrous DMF[1].
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Thermal Control: Cool the reaction vessel to 0 °C under an inert atmosphere[1]. Rationale: HATU activation is highly exothermic; cooling prevents the degradation of the active ester into unreactive tetramethylguanidinium byproducts.
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Activation: Add 71.3 mg (0.187 mmol, 1.2 eq) of HATU, followed by 68 μ L (0.39 mmol, 2.5 eq) of N -ethyl- N -isopropylpropan-2-amine (DIPEA)[1]. Rationale: DIPEA acts as a non-nucleophilic proton sink, deprotonating the carboxylic acid to initiate its attack on the uronium salt.
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Amine Addition: Introduce 30 μ L (0.17 mmol, 1.1 eq) of 2,2,6,6-tetramethylpiperidin-4-amine[1].
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Incubation & Self-Validation: Allow the reaction to warm to room temperature and stir. Validation Check: After 2 hours, withdraw a 5 μ L aliquot, dilute in 100 μ L of 50% MeCN/ H2O , and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 228 [M+H]+ ) is entirely replaced by the product mass.
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Isolation: Quench with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry, and concentrate in vacuo.
Fig 1: Step-by-step HATU-mediated amide coupling workflow for epigenetic modulator synthesis.
Biological Context: Modulating Histone Methylation
The compounds synthesized from 4-(N-methylanilino)benzoic acid are designed to intervene in eukaryotic chromatin regulation. Eukaryotic DNA is wrapped around histone octamers, and the post-translational methylation of specific lysine residues (e.g., H3K27) dictates chromatin condensation and gene expression[1].
Aberrant hypermethylation by overactive methyl modifying enzymes leads to the silencing of critical tumor suppressor genes. By utilizing the 4-(N-methylanilino) core as a hydrophobic binding anchor, the synthesized modulators competitively block the enzyme's active site, halting pathological methylation and restoring normal gene transcription[1].
Fig 2: Mechanism of action for methyl modifying enzyme inhibitors restoring gene expression.
Conclusion
4-(N-methylanilino)benzoic acid (CAS: 257616-37-8) is far more than a simple aromatic acid; its push-pull electronic nature and robust reactivity profile make it an indispensable tool in modern synthetic laboratories. Whether employed via rigorous palladium-catalyzed amination or utilized directly in HATU-mediated peptide-like couplings, understanding the causality behind its handling ensures high-fidelity synthesis of next-generation epigenetic therapeutics.
References
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[2] Title: 4-[methyl(phenyl)amino]benzoic acid | 257616-37-8 | Buy Now. Source: Molport. URL: 2
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[3] Title: 4-(Methyl(phenyl)amino)benzoic acid: 257616-37-8. Source: Fluorochem. URL: 3
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[1] Title: WO2012068589A2 - Modulators of methyl modifying enzymes, compositions and uses thereof. Source: Google Patents. URL: 1
